

# An In-depth Technical Guide to Piperidone Hydrochloride: Properties, Synthesis, and Applications

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## Compound of Interest

Compound Name: *Piperidone hydrochloride*

Cat. No.: *B8464848*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **piperidone hydrochloride**, a versatile chemical intermediate with significant applications in the pharmaceutical and chemical industries. This document details its chemical properties, synthesis, and its crucial role as a precursor in the synthesis of various high-value molecules, including the potent analgesic, fentanyl.

## Core Chemical and Physical Data

**Piperidone hydrochloride** is commercially available in both anhydrous and monohydrate forms. The key quantitative data for these forms are summarized below for easy reference and comparison.

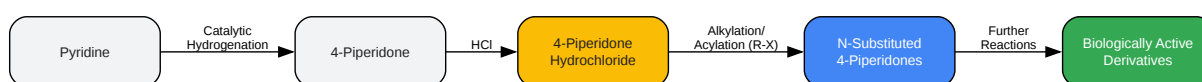
Property	4-Piperidone Hydrochloride (Anhydrous)	4-Piperidone Monohydrate Hydrochloride
CAS Number	41979-39-9[1][2]	40064-34-4[3][4][5]
Molecular Formula	C <sub>5</sub> H <sub>9</sub> NO·HCl[2][6]	C <sub>5</sub> H <sub>9</sub> NO·HCl·H <sub>2</sub> O[5]
Molecular Weight	135.59 g/mol [2][7]	153.61 g/mol [5][8][9][10]
Appearance	White to off-white crystalline powder[6]	White to yellow to orange powder/crystal[4]
Melting Point	94-96 °C[5]	
Synonyms	4-Oxopiperidine hydrochloride[1][6]	4,4-Piperidinediol hydrochloride[4][5]

## Synthetic Protocols

The synthesis of 4-piperidone hydrochloride and its derivatives has been approached through various methods. A common strategy involves the Dieckmann condensation of aminodicarboxylate esters, a multi-step process that requires careful control of reaction conditions. Another approach involves the catalytic hydrogenation of pyridine to produce 4-piperidone, which is then treated with hydrochloric acid.[11]

A general synthetic pathway to N-substituted 4-piperidones often starts from 4-piperidone monohydrate hydrochloride. The nitrogen of the piperidine ring can be functionalized through nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.[7] Protecting the piperidine nitrogen with groups such as tert-butoxycarbonyl (Boc) is a common strategy to control reactivity during multi-step syntheses.[7]

Below is a generalized workflow for the synthesis and derivatization of 4-piperidone.



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Synthetic overview of 4-piperidone hydrochloride and its derivatives.

## Experimental Protocol: Synthesis of Fentanyl from 4-Piperidone Monohydrate Hydrochloride

4-Piperidone hydrochloride is a key starting material in the synthesis of fentanyl and its analogs. The following is a detailed, three-step experimental protocol for the synthesis of fentanyl, a potent opioid analgesic.

### Step 1: N-Alkylation of 4-Piperidone Monohydrate Hydrochloride

This step involves the alkylation of the piperidine nitrogen with 2-phenylethyl bromide.

- **Reaction Setup:** To a solution of 4-piperidone monohydrate hydrochloride in a suitable solvent (e.g., acetonitrile), add cesium carbonate as a base.
- **Addition of Alkylating Agent:** Add 2-phenylethyl bromide to the reaction mixture.
- **Reaction Conditions:** Stir the mixture at room temperature for a specified period (e.g., 24 hours).
- **Work-up and Purification:** After the reaction is complete, filter the mixture and concentrate the filtrate under reduced pressure. The resulting residue can be purified by flash column chromatography to yield N-(2-phenylethyl)-4-piperidone.

### Step 2: Reductive Amination

This step introduces the aniline moiety to the 4-position of the piperidone ring.

- **Reaction Setup:** Dissolve the N-(2-phenylethyl)-4-piperidone from Step 1 and aniline in a chlorinated solvent (e.g., dichloroethane).
- **Addition of Reducing Agent:** Add sodium triacetoxyborohydride to the mixture.
- **Reaction Conditions:** Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

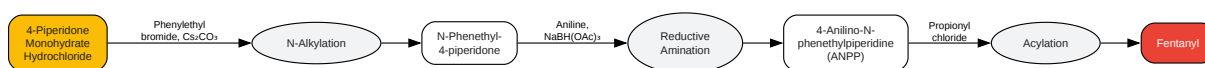
- **Work-up and Purification:** Quench the reaction with an aqueous solution of sodium bicarbonate. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it in vacuo. The crude product, 4-anilino-N-phenethylpiperidine (ANPP), can be purified by column chromatography.

## Step 3: Acylation

The final step involves the acylation of the secondary amine to yield fentanyl.

- **Reaction Setup:** Dissolve the purified ANPP from Step 2 in a suitable solvent such as dichloromethane.
- **Addition of Acylating Agent:** Add propionyl chloride to the solution.
- **Reaction Conditions:** Stir the mixture at room temperature. The reaction progress can be monitored by TLC.
- **Work-up and Purification:** Upon completion, wash the reaction mixture with an aqueous solution of sodium bicarbonate. The organic layer is then dried and concentrated to give the crude fentanyl product. Recrystallization from a suitable solvent system can be performed for further purification.

The following diagram illustrates the synthetic pathway for fentanyl starting from 4-piperidone monohydrate hydrochloride.



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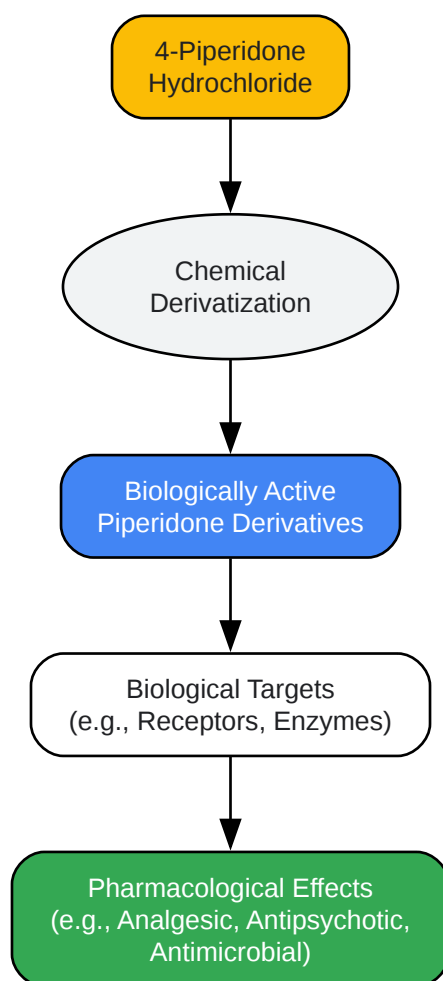
Synthetic route to Fentanyl from 4-piperidone monohydrate hydrochloride.

## Role in Drug Development and Biological Activity of Derivatives

**4-Piperidone hydrochloride** is a crucial building block in the synthesis of a wide range of pharmaceuticals beyond fentanyl. It is a precursor to drugs such as risperidone (an antipsychotic) and olanzapine (an antipsychotic).[3] The piperidine scaffold is a common motif in many biologically active compounds.

While specific signaling pathways directly modulated by **piperidone hydrochloride** are not extensively documented, its derivatives have been shown to possess a variety of biological activities. For instance, 3,5-bis(ylidene)-4-piperidone derivatives have been investigated as curcumin mimics and exhibit antitumor, anti-inflammatory, and antimicrobial properties.[4] These activities suggest that the piperidone core can be functionalized to interact with various biological targets.

The general role of 4-**piperidone hydrochloride** as a precursor to biologically active compounds can be visualized as follows:



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Conceptual pathway from 4-**piperidone hydrochloride** to pharmacological effects.

In conclusion, **piperidone hydrochloride** is a fundamentally important molecule in synthetic organic chemistry and drug discovery. Its versatile reactivity allows for the construction of complex molecular architectures with a wide range of biological activities. This guide provides essential technical information for researchers and professionals working with this key chemical intermediate.

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